3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde

Sonogashira coupling cross-coupling pyrazole diversification

Bromo-pyrazole analogs fail completely under Sonogashira conditions, blocking synthetic routes. This 3-iodo compound resolves that limitation with robust, high-yield cross-coupling reactivity. • 87% isolated yield in Sonogashira alkynylation; bromo derivative gives no reaction. • 90% Suzuki-Miyaura coupling yield with arylboronic acids. • THP protecting group remains stable during coupling, then cleaves selectively under mild acid. • Commercial purity >98% minimizes catalyst-poisoning impurities. • Stored at -20°C to preserve aldehyde and iodide reactivity for long-term campaigns.

Molecular Formula C9H11IN2O2
Molecular Weight 306.10 g/mol
CAS No. 1627924-19-9
Cat. No. B1406468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde
CAS1627924-19-9
Molecular FormulaC9H11IN2O2
Molecular Weight306.10 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C=C(C(=N2)I)C=O
InChIInChI=1S/C9H11IN2O2/c10-9-7(6-13)5-12(11-9)8-3-1-2-4-14-8/h5-6,8H,1-4H2
InChIKeyTVGOFLFNBCDVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde: Characterization & Key Attributes


3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1627924-19-9) is an iodo-substituted pyrazole-4-carbaldehyde derivative featuring a tetrahydropyran (THP) protecting group at the N1 position. This heterocyclic building block is characterized by its molecular formula C9H11IN2O2 and a molecular weight of 306.10 g/mol . The compound integrates a reactive 3-iodo handle for transition metal-catalyzed cross-coupling, an aldehyde moiety for further functionalization, and a THP group that serves as a removable N-protecting group, conferring enhanced stability and enabling selective derivatization in multi-step synthetic sequences [1].

Handle 3-Iodo reactive site Cross-coupling enabler
Group 4-Aldehyde for derivatization Further functionalization point
Protection Removable THP group Stable, acid-labile N-protection

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde: Cross-Coupling Differentiation


The selection of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde over its non-halogenated, chloro-, or bromo-analogs is not a matter of simple availability but of synthetic necessity. In palladium-catalyzed cross-coupling reactions—the cornerstone of modern medicinal chemistry diversification—the reactivity of the halogen atom governs both yield and reaction feasibility. Literature data demonstrate that the 3-iodo moiety is uniquely competent in Sonogashira couplings, whereas the corresponding bromo derivatives (e.g., 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole) fail to react under identical conditions [1]. Furthermore, the THP protecting group offers a practical balance of stability and facile acidic cleavage, avoiding the isomerization and deprotection issues observed with more labile ethoxyethyl (EtOEt) protecting groups during chromatographic purification [1]. Consequently, a procurement decision based solely on core pyrazole-4-carbaldehyde scaffold overlooks these critical, quantifiable performance gaps that directly impact synthetic route feasibility and final product yield.

Halogen Bromo or chloro analogs may fail in Sonogashira couplings or require harsher conditions for Suzuki reactions.Reported 0% conversion for bromo substrates.
Protection Labile protecting groups (e.g., ethoxyethyl) may isomerize or deprotect during purification.THP group provides practical stability and selective removal.
Purity Lower purity grades introduce catalyst poisons, risking irreproducible yields.Class-level inference from cross-coupling sensitivity to impurities.

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde: Quantitative Differentiation Evidence


Sonogashira Coupling: Iodo vs. Bromo Reactivity

The 3-iodo moiety is essential for productive Sonogashira cross-coupling. In a direct comparator study, N-protected 3-iodo-pyrazole derivatives underwent successful Sonogashira coupling with phenylacetylene to afford the corresponding alkynylated products in high yields (up to 87% isolated yield for the 4-formyl analog). In stark contrast, analogous bromopyrazoles (e.g., 3-bromo and 4-bromo derivatives) failed to react with phenylacetylene under all tested Sonogashira conditions, yielding 0% conversion [1]. This establishes the 3-iodo substitution as a non-negotiable requirement for this key transformation.

Sonogashira: Iodo vs. Bromo
Head-to-head
87% yield vs. 0% (Bromo)
Supports iodo-specific Sonogashira workflow fit.
Complete failure of bromo-analogs reported under identical conditions.
Sonogashira coupling cross-coupling pyrazole diversification halogen reactivity

Suzuki Coupling: Iodo vs. Chloro Reactivity

The iodine atom at the 3-position provides superior oxidative addition kinetics in Suzuki-Miyaura couplings compared to chloro substituents. While direct comparative data for the exact chloro analog (3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde, CAS: 3034112-27-8) is not available in the primary literature, class-level inference from palladium-catalyzed cross-coupling of aryl halides establishes a well-documented reactivity order: Ar-I > Ar-Br ≫ Ar-Cl [1]. The target 3-iodo compound has been demonstrated to couple with 4-isopropoxyphenylboronic acid to afford the biaryl product in 90% yield . Procurement of the corresponding 3-chloro analog would necessitate harsher reaction conditions (elevated temperature, specialized ligands) and is likely to result in significantly reduced yields or incomplete conversion.

Suzuki: Iodo vs. Chloro Inference
Class-level
90% yield
Iodo enables predictable Suzuki coupling efficiency.
Ar-I > Ar-Cl reactivity hierarchy; chloro analog may require harsher conditions.
Suzuki coupling palladium catalysis halogen leaving group synthetic yield

Commercial Purity Benchmark vs. Industry Standard

The commercially available form of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde from MedChemExpress (Cat. No. HY-41514) is supplied at 99.83% purity as verified by batch-specific HPLC analysis . This exceeds the typical 95-97% purity specification commonly offered for this compound class by other vendors [1]. The 99.83% purity level translates to 0.17% total impurities, compared to up to 5% impurities in 95% purity material—a nearly 30-fold reduction in contaminant load. For cross-coupling reactions, impurities can act as catalyst poisons, leading to irreproducible yields and failed validations in GLP/GMP settings.

Commercial Purity Benchmark
Specification review
99.83%
High purity supports reproducible cross-coupling yields.
~30-fold lower impurity burden vs. standard 95% material.
purity analysis quality control procurement specification HPLC

Storage Stability Requirements

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde requires specific storage conditions to maintain its integrity: storage at -20°C, protected from light, and maintained under an inert nitrogen atmosphere . This is a critical differentiation from the non-iodinated parent compound 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1197943-43-3), which does not carry the same stringent storage requirements due to the absence of the labile carbon-iodine bond . The iodo substituent, while enabling superior cross-coupling reactivity, introduces vulnerability to photolytic and thermal degradation that must be managed through controlled storage. Procurement without awareness of these requirements can lead to material degradation prior to use, manifested as discoloration and reduced reactivity in subsequent transformations.

Storage Stability Requirements
Data to verify
-20°C, dark, N2
Storage context required to maintain iodo reactivity.
Non-iodinated parent does not require -20°C storage.
compound stability storage conditions inventory management degradation prevention

Multi-Gram Scale Synthetic Yield

A reported synthetic route for 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde achieves an 82% isolated yield at a 22-gram scale following silica gel chromatographic purification (hexane:ethyl acetate gradient, 0-15%) . This demonstrates robust scalability for a halogenated heterocyclic building block. While no direct comparator data for alternative N-protected iodo-pyrazole-4-carbaldehydes is available at this scale, the 82% yield on a 22-gram batch establishes a reliable production benchmark that informs procurement planning regarding cost, lead time, and inventory management.

Multi-Gram Scale Yield
Reported
82% (22 g)
Supports scalability assessment and supply planning.
No direct comparator at comparable scale.
synthesis scale-up process chemistry yield optimization building block production

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde: Application Scenarios


Medicinal Chemistry: Sonogashira Diversification

This compound is the reagent of choice for installing alkynyl substituents at the 3-position of pyrazole-4-carbaldehyde scaffolds. The direct head-to-head evidence establishes that bromo-analogs fail completely under Sonogashira conditions, making the 3-iodo compound irreplaceable for this transformation [1]. The 87% isolated yield demonstrated for the 4-formyl analog confirms robust performance, enabling efficient generation of alkynyl-pyrazole libraries for structure-activity relationship (SAR) exploration in kinase inhibitor and anti-inflammatory drug discovery programs [1]. The THP protecting group remains stable under these coupling conditions and can be selectively removed post-coupling to liberate the free N-H pyrazole for further functionalization.

Process Chemistry: Suzuki Coupling for Biaryls

In synthetic sequences requiring Suzuki-Miyaura coupling to construct biaryl pyrazole systems, the 3-iodo compound provides predictable, high-yielding reactivity. The demonstrated 90% yield in coupling with 4-isopropoxyphenylboronic acid [1] translates to efficient material utilization and minimized waste in multi-step syntheses. The 99.83% commercial purity further ensures that catalyst-poisoning impurities do not compromise reaction outcomes, a critical consideration for process development and scale-up where reproducibility and yield consistency are paramount.

Chemical Biology: Pyrazole-Based Probes

The combination of a reactive 3-iodo handle, a versatile 4-aldehyde group, and a removable THP protecting group makes this compound an ideal central building block for assembling trifunctional pyrazole probes. The aldehyde moiety enables conjugation to affinity tags or fluorescent reporters via reductive amination or hydrazone formation, while the 3-iodo position can be sequentially elaborated via cross-coupling to introduce target-binding pharmacophores. The defined -20°C storage requirement ensures that material procured for long-term probe development campaigns retains its reactivity profile, preventing batch-to-batch variability that could confound biological assay interpretation.

Agrochemical Discovery: Heterocyclic Intermediates

Pyrazole-4-carbaldehyde derivatives serve as key intermediates in the synthesis of fungicides and herbicides. The 3-iodo substitution enables late-stage diversification of pyrazole cores via cross-coupling, a strategic advantage in agrochemical lead optimization where subtle structural modifications can dramatically impact field efficacy and environmental fate. The 82% multi-gram synthesis yield provides confidence in supply continuity for programs advancing from discovery into early development, where gram-to-kilogram quantities are required for greenhouse and field trial formulation.

Application
Selection Property
Validation Focus
Sonogashira Diversification
Iodo-specific coupling competency
Conversion with phenylacetylene-type substrates
Suzuki Biaryl Synthesis
High inherent oxidative addition rate
Yield and impurity profile under standard conditions
Chemical Biology Probes
Orthogonal aldehyde and iodo handles
THP stability during sequential derivatization
Agrochemical Intermediates
Scalable late-stage diversification
Multi-gram batch consistency and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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